Vilazodone methyl ester
Description
Contextualizing Vilazodone (B1662482) Methyl Ester within the Vilazodone Chemical Family
Vilazodone methyl ester is intrinsically linked to Vilazodone, a dual-acting antidepressant that functions as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. nih.gov The synthesis of Vilazodone involves a multi-step process where this compound, or a closely related ester, often serves as a crucial precursor. portico.org The vilazodone molecule is characterized by a complex structure that includes an indole-5-carbonitrile moiety linked to a piperazinyl-benzofuran-2-carboxamide group. daicelpharmastandards.com
The synthesis of Vilazodone can proceed through various routes, with many involving the coupling of key intermediates. tandfonline.comasianpubs.org One common strategy involves the reaction of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with a piperazine (B1678402) derivative. researchgate.netgoogle.com In some synthetic pathways, an ester form of the benzofuran (B130515) component, such as an ethyl or methyl ester, is utilized. For instance, 5-(1-piperazinyl)benzofuran-2-carboxylic acid ethyl ester is a known intermediate. portico.org this compound itself, chemically named 1-[4-(5-Cyanoindol-3-yl)butyl]-4-(2-methoxycarbonylbenzofuran-5-yl)piperazine, represents a direct precursor where the carboxylic acid group of the benzofuran moiety is esterified with methanol (B129727). cymitquimica.com
The presence of various related substances and potential impurities is a critical aspect of pharmaceutical manufacturing. clearsynth.com During the synthesis of Vilazodone, impurities can arise from starting materials, intermediates, or degradation products. daicelpharmastandards.com These can include compounds like Vilazodone Carboxylic Acid, where the amide group is hydrolyzed back to a carboxylic acid, and various other related substances. pharmaffiliates.com The control of these impurities is vital to ensure the safety and efficacy of the final drug product. synzeal.com
Table 1: Chemical Identity of Vilazodone and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Vilazodone | C26H27N5O2 | 441.5 |
| This compound | C27H28N4O3 | 456.54 |
Data sourced from PubChem and other chemical suppliers. nih.govdaicelpharmastandards.comfda.gov
Significance of Ester Derivatives as Synthetic Intermediates and Analogues in Medicinal Chemistry
Ester derivatives, particularly methyl esters, are of paramount importance in medicinal chemistry and drug development for several reasons. mdpi.comnih.gov
Synthetic Intermediates: Esters are frequently employed as protecting groups for carboxylic acids during complex multi-step syntheses. beilstein-journals.org The esterification of a carboxylic acid can prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. The ester can then be readily hydrolyzed back to the carboxylic acid at a later stage. Methyl esters are often preferred due to their relative ease of formation and subsequent cleavage under mild conditions. mdpi.comnih.gov In the context of Vilazodone synthesis, using an ester intermediate can facilitate purification and handling of the compound. dntb.gov.uapatsnap.com
Modulation of Physicochemical Properties: The conversion of a carboxylic acid to an ester can significantly alter the physicochemical properties of a molecule, such as its solubility, lipophilicity, and membrane permeability. petercremerna.com This can be advantageous in optimizing drug absorption and distribution. Fatty acid methyl esters (FAMEs), for example, exhibit high solubility and lubricity. petercremerna.com
Prodrugs: While not the primary role of this compound, esters are a common motif in prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. Ester prodrugs are often designed to improve oral bioavailability, as the more lipophilic ester can be more readily absorbed from the gastrointestinal tract and then hydrolyzed by esterase enzymes in the blood or liver to release the active carboxylic acid drug. acs.org
Analogues for Structure-Activity Relationship (SAR) Studies: The synthesis of a series of ester analogues with varying alkyl groups can be a valuable tool in SAR studies. sumitomo-chem.co.jp By systematically modifying the ester group, medicinal chemists can probe the steric and electronic requirements of a drug target's binding site, leading to the design of more potent and selective drugs.
Research Rationale and Academic Inquiry into the Chemical Biology of this compound
The primary research interest in this compound stems from its role as a key synthetic intermediate in the production of Vilazodone. portico.org Academic and industrial research focuses on developing efficient, scalable, and cost-effective synthetic routes to Vilazodone, and this often involves optimizing the synthesis and purification of its intermediates, including the methyl ester. acs.org
Research into this compound and other related compounds is also driven by the need to identify, characterize, and control impurities in the final active pharmaceutical ingredient (API). synzeal.com Regulatory agencies require a thorough understanding of the impurity profile of any drug product. Therefore, the synthesis and spectroscopic analysis of potential impurities like this compound are crucial for developing analytical methods to detect and quantify them in the final drug substance.
Furthermore, the study of compounds like this compound contributes to the broader understanding of the chemical biology of the Vilazodone class of molecules. Investigating how modifications to the core Vilazodone structure, such as the presence of a methyl ester instead of a carboxamide, affect its interaction with biological targets can provide valuable insights for the design of new and improved antidepressant agents. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1236722-93-2 |
|---|---|
Molecular Formula |
C27H28N4O3 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H28N4O3/c1-33-27(32)26-16-21-15-22(6-8-25(21)34-26)31-12-10-30(11-13-31)9-3-2-4-20-18-29-24-7-5-19(17-28)14-23(20)24/h5-8,14-16,18,29H,2-4,9-13H2,1H3 |
InChI Key |
NAXYPJOGTVVGFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Vilazodone Methyl Ester
Retrosynthetic Analysis of Vilazodone (B1662482) Methyl Ester and Key Precursors
A retrosynthetic analysis of the Vilazodone structure reveals two primary synthons: the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile unit and the 5-(piperazin-1-yl)benzofuran-2-carboxylic acid methyl ester moiety. researchgate.netresearchgate.net This disconnection strategy is foundational to most synthetic routes, allowing for the independent preparation of these complex heterocyclic intermediates, which are subsequently coupled to form the final structure.
The key disconnection breaks the alkyl bond between the piperazine (B1678402) nitrogen and the butyl chain. This leads to the identification of two critical precursors:
3-(4-chlorobutyl)-1H-indole-5-carbonitrile: This intermediate provides the cyanoindole core and the four-carbon linker.
Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate: This precursor comprises the benzofuran (B130515) ring system, the piperazine linker, and the methyl ester functional group.
The synthesis of each of these precursors involves multi-step reaction sequences that are detailed in the subsequent sections.
Synthesis of the 5-Cyanoindole Core Bearing the Butyl Side Chain
The synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile can be achieved through several strategic approaches, primarily revolving around the formation of the indole (B1671886) ring system and the subsequent or concurrent introduction of the C3-substituted butyl chain.
A prevalent method for constructing the indole nucleus is the Fischer indole synthesis. wikipedia.orgtaylorandfrancis.com This approach commences with the diazotization of 4-aminobenzonitrile. researchgate.net The resulting diazonium salt is then reduced to form 4-cyanophenylhydrazine. The Fischer indole cyclization is subsequently carried out by reacting the hydrazine (B178648) derivative with 6-chlorohexanal (B1582999) under acidic conditions to yield the target 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.netresearchgate.net
The reaction conditions for the diazotization step are critical for maximizing the yield of the desired hydrazine precursor and minimizing the formation of by-products. researchgate.net Optimization of parameters such as temperature and reagent stoichiometry is essential for an efficient synthesis.
| Temperature (°C) | Yield of 4-cyanophenylhydrazine (%) | Reference |
|---|---|---|
| -5 | ~85 | researchgate.net |
| 0 | ~90 | researchgate.net |
| 5 | ~88 | researchgate.net |
| 10 | ~82 | researchgate.net |
An alternative strategy for synthesizing the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile core begins with the commercially available 5-cyanoindole. researchgate.netgoogle.comgoogleapis.com This method circumvents the need for de novo indole ring construction and instead focuses on the selective functionalization at the C3 position.
The key transformation in this approach is a Friedel-Crafts acylation reaction. researchgate.netsemanticscholar.org 5-Cyanoindole is first protected at the N1 position, typically with a tosyl group, to direct the acylation to the C3 position. The protected indole then reacts with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or isobutylaluminum dichloride, to yield 1-tosyl-3-(4-chlorobutyryl)-1H-indole-5-carbonitrile. google.comresearchgate.net
The subsequent step involves the selective reduction of the ketone functionality of the butyryl side chain to a methylene (B1212753) group. This is commonly achieved using a reducing agent like sodium borohydride (B1222165) in trifluoroacetic acid. googleapis.comresearchgate.net The final step is the deprotection of the indole nitrogen to afford the desired product.
| Step | Reaction | Key Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | N-Protection | Tosyl chloride, NaOH | High | semanticscholar.org |
| 2 | Friedel-Crafts Acylation | 4-Chlorobutyryl chloride, AlCl₃ | ~90% | researchgate.net |
| 3 | Ketone Reduction | NaBH₄, CF₃COOH | High | googleapis.comresearchgate.net |
| 4 | Deprotection | Hydrolysis | Quantitative | researchgate.net |
Synthesis of the 5-Substituted Benzofuran-2-carboxylic Acid Methyl Ester Moiety
The synthesis of the second key precursor, methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, involves the initial construction of the benzofuran ring system followed by the introduction of the piperazine and methyl ester functionalities.
The construction of the benzofuran core typically starts from a substituted phenol, such as a 5-halosalicylaldehyde or a 5-nitrosalicylaldehyde. researchgate.netgoogle.com A common method involves the reaction of the salicylaldehyde (B1680747) derivative with an ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate, followed by intramolecular cyclization to form the benzofuran ring. google.com
For example, 5-nitrosalicylaldehyde can be reacted with ethyl bromoacetate, and the resulting product is hydrolyzed to 5-nitrobenzofuran-2-carboxylic acid. google.com The nitro group can then be reduced to an amino group, which serves as a handle for the subsequent introduction of the piperazine ring. Alternatively, starting from 5-bromosalicylaldehyde, the benzofuran ring can be formed, and the bromine atom is later substituted with piperazine via a nucleophilic aromatic substitution reaction. researchgate.net
Once the 5-substituted benzofuran-2-carboxylic acid is obtained, the methyl ester can be introduced through standard esterification procedures. A common method is the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
Alternatively, the synthesis can be designed to form the ester at an earlier stage. For instance, the cyclization reaction to form the benzofuran ring can be performed with methyl bromoacetate instead of ethyl bromoacetate, directly yielding the methyl ester derivative. researchgate.netscribd.com Another approach involves the Perkin rearrangement of 3-halocoumarins, which can be converted to benzofuran-2-carboxylic acids under basic conditions, followed by esterification. nih.gov A patent describes a multi-step synthesis starting from 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde, which is converted to 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-acrylic acid and then esterified with ethanol (B145695) to give the corresponding ethyl ester. google.com A similar process can be envisioned for the synthesis of the methyl ester.
The regioselectivity of the esterification is generally high, as the carboxylic acid at the 2-position of the benzofuran ring is the only acidic proton available for reaction under typical esterification conditions.
Coupling Reactions for Piperazine Bridge Formation in Vilazodone Methyl Ester Synthesis
The formation of the piperazine bridge connecting the indole and benzofuran pharmacophores is a pivotal step in the synthesis of Vilazodone precursors. This transformation is typically achieved through nucleophilic substitution reactions.
The final construction of the Vilazodone framework involves the N-alkylation of a piperazine-containing benzofuran intermediate with a halogenated indole derivative. researchgate.netresearchgate.net The key halogenated intermediate is typically 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. figshare.com This compound is coupled with the piperazine moiety of an intermediate like ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate. acs.org
The reaction is a classic nucleophilic substitution where the secondary amine of the piperazine ring acts as the nucleophile, displacing the chloride on the butyl chain of the indole intermediate. researchgate.net Optimization of this reaction is critical for achieving high yields and purity, particularly in large-scale synthesis. Reaction conditions are carefully controlled, often employing a base to scavenge the hydrogen chloride byproduct and a suitable solvent. One reported method utilizes a combination of triethylamine (B128534) (Et₃N) and potassium carbonate (K₂CO₃) as the base system. researchgate.netresearchgate.net
The initial synthesis of the piperazine ring itself on the benzofuran core also relies on nucleophilic substitution. One route involves reacting ethyl 5-aminobenzofuran-2-carboxylate with bis-(2-chloroethyl)amine to form the heterocyclic piperazine ring. nih.gov
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| Ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | Et₃N, K₂CO₃ | Vilazodone Ethyl Ester | researchgate.net, researchgate.net |
| Ethyl 5-aminobenzofuran-2-carboxylate | Bis-(2-chloroethyl)amine | - | Ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate | nih.gov |
Derivatization and Transformation of this compound
This compound and its ethyl analogue are versatile intermediates that undergo several key transformations to yield the final active pharmaceutical ingredient or related compounds for analytical purposes.
The conversion of the ester group at the C-2 position of the benzofuran ring into a primary carboxamide is the final chemical step to produce Vilazodone. This transformation from Vilazodone methyl or ethyl ester is a critical amidation reaction. A common method involves ammonolysis, where the ester is treated with ammonia (B1221849). researchgate.netresearchgate.net
One patented process describes the conversion of the ethyl ester by first reacting it with formamide (B127407) and a sodium alkoxide in N-methylpyrrolidone to yield the amide. googleapis.com Another approach for preparing the precursor 5-(1-piperazinyl)benzofuran-2-carboxamide involves the amidation of the corresponding carboxylic acid. The acid is first activated, for instance with 2-chloro-1-methylpyridinium (B1202621) methanesulphonate (CMPM), and then treated with ammonia gas. googleapis.com A different route converts 5-nitrobenzofuran-2-carboxylic acid to the corresponding amide using isobutyl chloroformate followed by aqueous ammonia. google.com
| Starting Material | Reagents | Product | Reaction Type | Reference |
| Vilazodone Ethyl Ester | Formamide, Sodium Alkoxide, NMP | Vilazodone | Amidation | googleapis.com |
| Vilazodone Ethyl Ester | Ammonolysis | Vilazodone | Amidation | researchgate.net, researchgate.net |
| 5-(1-piperazinyl)benzofuran-2-carboxylic acid | CMPM, Ammonia gas | 5-(1-piperazinyl)benzofuran-2-carboxamide | Amidation | googleapis.com |
The hydrolysis of the methyl or ethyl ester of Vilazodone to its corresponding carboxylic acid, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid, is a significant reaction, both as a potential synthetic step and as a degradation pathway. orientjchem.org This carboxylic acid is often identified as a process-related impurity in Vilazodone synthesis. orientjchem.org
Hydrolysis can occur under both acidic and basic conditions. commonorganicchemistry.comlibretexts.org
Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.orglibretexts.org To drive the equilibrium toward the carboxylic acid, an excess of water is typically used. commonorganicchemistry.com Forced degradation studies on Vilazodone have been performed using 2M HCl to induce and study this hydrolytic pathway. orientjchem.org
Base-Catalyzed Hydrolysis (Saponification) : This pathway involves heating the ester with a base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The reaction is irreversible and yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. libretexts.org This method is often preferred for its irreversibility and the ease of product separation. libretexts.org
While the subject is this compound, a review of the synthetic literature reveals that the Vilazodone ethyl ester, ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, is more commonly employed as the direct precursor in many scalable syntheses. acs.orgresearchgate.netgoogle.com It is frequently cited as the key intermediate that undergoes the final amidation step to yield Vilazodone. acs.orggoogleapis.com
The ethyl ester is often synthesized from ethyl 5-aminobenzofuran-2-carboxylate or related precursors. nih.govgoogle.com Both this compound and Vilazodone ethyl ester are recognized as important reference compounds and potential impurities in the manufacturing of Vilazodone. chemicalbook.comorientjchem.org The choice between methyl and ethyl esters in a synthetic process often depends on factors like the availability of starting materials, reaction kinetics, and purification efficiency. Other alkyl esters, such as n-butanol and ethyl acetate (B1210297) solvates of Vilazodone hydrochloride, have also been prepared and characterized, primarily for studying polymorphism and formulation. google.com
| Compound | CAS Number | Molecular Formula | Role in Vilazodone Synthesis | Reference |
| This compound Hydrochloride | 1983197-00-7 | C₂₇H₂₉ClN₄O₃ | Impurity / Intermediate | chemicalbook.com |
| Vilazodone Ethyl Ester | 163521-11-7 | C₂₈H₃₀N₄O₃ | Key Intermediate / Impurity | pharmaceresearch.com, orientjchem.org |
Process Chemistry Innovations and Scale-Up Methodologies for this compound Precursors
The transition from laboratory-scale synthesis to industrial production of Vilazodone has necessitated significant innovations in process chemistry to ensure safety, efficiency, and cost-effectiveness. Research has focused on developing practical and scalable manufacturing processes for Vilazodone and its key precursors, including the ethyl ester intermediate. researchgate.net
Based on the available scientific literature, a detailed article focusing solely on the synthetic methodologies for "this compound" as specified in the user's request cannot be generated. The search for specific research on the optimization of reaction conditions and the development of environmentally benign synthetic routes for this particular compound did not yield sufficient information.
Therefore, the creation of an article with detailed research findings and data tables strictly adhering to the provided outline for this compound is not possible with the currently available information.
Advanced Analytical Characterization and Quantification of Vilazodone Methyl Ester
Chromatographic Techniques for High-Resolution Separation and Purity Profiling
Chromatographic methods are fundamental in the analytical workflow for vilazodone (B1662482) methyl ester, providing the necessary resolution to separate it from the API, other related substances, and potential degradation products.
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful tool for the rapid and high-resolution separation of vilazodone methyl ester from a complex mixture of process-related impurities. The use of sub-2 µm particle columns in UHPLC systems allows for significantly higher efficiency, faster analysis times, and improved sensitivity compared to traditional HPLC.
A stability-indicating UHPLC method can be developed to detect and quantify this compound as a process impurity in vilazodone hydrochloride. Such a method would typically employ a reversed-phase column, such as a C18, with a gradient elution profile. The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). UV detection is commonly employed, with the wavelength selected based on the chromophoric properties of the benzofuran (B130515) and indole (B1671886) moieties present in the molecule.
Table 1: Illustrative UHPLC Method Parameters for Impurity Profiling of this compound
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 241 nm |
| Injection Volume | 2 µL |
This high-resolution technique is crucial for establishing the impurity profile of vilazodone API and ensuring that the levels of this compound and other related substances are within the stringent limits set by regulatory authorities.
High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for the routine analysis and quality control of vilazodone and its related compounds, including the methyl ester. Method development for this compound focuses on achieving adequate separation from vilazodone and other potential impurities, such as the corresponding ethyl ester or carboxylic acid.
A typical reversed-phase HPLC method would utilize a C18 or phenyl column. scilit.com The mobile phase composition is a critical parameter to optimize for achieving the desired selectivity and resolution. A mixture of a phosphate buffer and methanol is often effective. orientjchem.org The pH of the aqueous phase can be adjusted to control the ionization state of the analytes, thereby influencing their retention behavior.
Table 2: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Zorbax SB C18 (e.g., 4.6 x 150 mm, 5 µm) orientjchem.org |
| Mobile Phase | Methanol: 0.05 M Potassium Dihydrogen Phosphate (55:45 v/v), pH adjusted to 3.0 with Orthophosphoric Acid orientjchem.org |
| Flow Rate | 1.0 mL/min orientjchem.org |
| Column Temperature | Ambient |
| Detection Wavelength | 235 nm orientjchem.org |
| Injection Volume | 20 µL |
Method validation according to ICH guidelines is essential to demonstrate that the analytical procedure is suitable for its intended purpose. rjptonline.orgsymbiosisonlinepublishing.com This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
While liquid chromatography is the primary technique for analyzing non-volatile compounds like this compound, Gas Chromatography (GC) is invaluable for the detection and quantification of volatile byproducts and residual solvents that may be present from the synthesis process. wisdomlib.orgthermofisher.com The synthesis of vilazodone and its intermediates may involve the use of various organic solvents, which must be controlled in the final API. wisdomlib.org
A headspace GC method coupled with a Flame Ionization Detector (FID) is commonly employed for residual solvent analysis. wisdomlib.orgshimadzu.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC system. The choice of a suitable diluent, such as dimethyl sulfoxide (B87167) (DMSO), is critical for dissolving the sample without interfering with the analysis of the volatile components. wisdomlib.org
Table 3: General GC Method Parameters for Analysis of Volatile Byproducts
| Parameter | Condition |
| Column | DB-Wax (e.g., 30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column wisdomlib.org |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 20 °C/min to 100 °C (hold for 5 min) wisdomlib.org |
| Injection Mode | Headspace, split injection |
This method can effectively separate and quantify a range of volatile organic compounds that could be present as byproducts or residual solvents from the manufacturing process of this compound.
Spectroscopic and Spectrometric Methods for Definitive Structural Elucidation
Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural confirmation of this compound and the characterization of any unknown impurities.
High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography system (LC-HRMS), provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its impurities. This technique is crucial for confirming the identity of the compound and for the structural elucidation of unknown related substances.
In positive ion electrospray ionization (ESI+), this compound is expected to form a protonated molecule [M+H]⁺. The high mass accuracy of HRMS allows for the confident determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the precursor ion, providing valuable structural information. The fragmentation pattern of this compound would likely involve cleavages at the piperazine (B1678402) ring and the linkages to the benzofuran and indole moieties. xml-journal.netresearchgate.net
Table 4: Predicted HRMS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Putative Structure/Origin of Fragment |
| [M+H]⁺ | Fragment A | Cleavage of the butyl-piperazine bond, yielding the indole-butyl fragment. |
| [M+H]⁺ | Fragment B | Cleavage within the piperazine ring. xml-journal.net |
| [M+H]⁺ | Fragment C | Loss of the methyl ester group from the benzofuran moiety. |
| [M+H]⁺ | Fragment D | The protonated 5-(piperazin-1-yl)benzofuran-2-carboxylate fragment. |
The detailed analysis of these fragment ions allows for the precise localization of structural features and the differentiation between isomeric compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules like this compound. scielo.br A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.net
The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole-H | 7.0 - 8.0 | 100 - 140 |
| Benzofuran-H | 7.0 - 7.8 | 110 - 160 |
| Piperazine-H | 2.5 - 3.5 | 45 - 55 |
| Butyl chain-H | 1.5 - 3.0 | 20 - 40 |
| Methyl ester-H | ~3.9 | ~52 |
2D NMR techniques are essential for establishing the connectivity between atoms. sdsu.eduresearchgate.net
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace out the butyl chain and the aromatic spin systems.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons attached to protons. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments of the molecule, such as linking the butyl chain to the indole and piperazine rings, and the piperazine ring to the benzofuran moiety. science.gov
Through the combined interpretation of these NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved, providing definitive proof of its identity.
Based on a thorough review of available scientific literature, it is not possible to provide the requested article on "this compound." The specific, advanced analytical data required to populate the outlined sections—including Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and detailed Quantitative Method Validation—is not present in published research.
The available data overwhelmingly pertains to the active pharmaceutical ingredient, Vilazodone or its hydrochloride salt, which contains a carboxamide functional group. This compound, a different chemical entity, is referenced primarily as a laboratory chemical or a synthetic intermediate. The analytical properties and validation metrics (such as LOD, LOQ, precision, and accuracy) for Vilazodone cannot be substituted for its methyl ester derivative, as the change in the functional group from a carboxamide to a methyl ester would result in different spectroscopic and chromatographic characteristics.
Therefore, to adhere to the instructions of providing scientifically accurate and focused content solely on this compound, the article cannot be generated.
Preclinical Molecular and Cellular Pharmacology of Vilazodone Methyl Ester in Vitro Investigations
Ligand Binding Profile and Receptor Affinity Studies
Ligand binding assays are fundamental in determining the affinity of a compound for its molecular targets. For vilazodone (B1662482), these studies have quantitatively established its potent and selective interaction with primary serotonergic targets.
Vilazodone demonstrates high-affinity binding to the human serotonin (B10506) transporter (SERT). nih.gov Radioligand binding assays have consistently shown a strong interaction, indicating that a low concentration of the compound is required to occupy these transporter sites. Multiple studies have reported a high affinity for the serotonin reuptake site, with an inhibition constant (Ki) of approximately 0.1 to 0.2 nM. fda.govpsychiatryinvestigation.orgnih.govdovepress.com This potent binding affinity underlies its function as a selective serotonin reuptake inhibitor (SSRI). nih.gov
In addition to its effects on SERT, vilazodone binds with high affinity to the 5-HT1A receptor. psychiatryinvestigation.org Studies have reported potent binding with IC50 values (the concentration required to inhibit 50% of specific binding) ranging from 0.2 nM to 2.1 nM. fda.govpsychiatryinvestigation.orgnih.govacs.org The affinity, expressed as a Ki value, has been reported to be approximately 0.30 nM. nih.govdovepress.com This strong binding to the 5-HT1A receptor is indicative of its role as a modulator of this receptor, which is a key component of its dual mechanism of action. nih.gov
Vilazodone's selectivity is a critical aspect of its pharmacological profile. It shows substantially lower affinity for other major neurotransmitter transporters. For the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), the reported Ki values are 56 nM and 37 nM, respectively, demonstrating a significant degree of selectivity for SERT. psychiatryinvestigation.org Further studies have shown its closest cross-reactivity is with the dopamine D3 receptor (IC50 of 71 nM) and the 5-HT4 receptor (IC50 of 252 nM), affinities that are considerably lower than for its primary targets. nih.gov Vilazodone displays no significant binding activity at adrenergic, histaminergic, and other serotonin receptor subtypes like 5-HT1D, 5-HT2A, and 5-HT2C. dovepress.comacs.org
Table 1: Vilazodone Binding Affinity Profile
| Target | Binding Affinity Constant |
|---|---|
| Serotonin Transporter (SERT) | Ki = 0.1 - 0.2 nM |
| 5-HT1A Receptor | Ki = 0.30 nM |
| IC50 = 0.2 - 2.1 nM | |
| Norepinephrine Transporter (NET) | Ki = 56 nM |
| Dopamine Transporter (DAT) | Ki = 37 nM |
| Dopamine D3 Receptor | IC50 = 71 nM |
| 5-HT4 Receptor | IC50 = 252 nM |
Data compiled from multiple in vitro studies. fda.govpsychiatryinvestigation.orgnih.govdovepress.comnih.govacs.org
Functional Assays for Receptor Modulatory Activity (In Vitro)
Functional assays move beyond simple binding to assess the downstream cellular effects of a compound's interaction with its target. These studies have confirmed the functional consequences of vilazodone's binding to SERT and the 5-HT1A receptor.
In vitro functional assays confirm that vilazodone's high-affinity binding to SERT translates into potent inhibition of serotonin reuptake. nih.gov Studies utilizing cellular systems demonstrate that vilazodone effectively blocks the reuptake of serotonin, with reported IC50 values ranging from 0.2 nM to 1.6 nM. fda.govpsychiatryinvestigation.orgacs.org This activity is consistent with its classification as an SSRI and is approximately 30 times more potent than that of fluoxetine (B1211875) in similar assays. acs.org
The functional activity of vilazodone at the 5-HT1A receptor has been characterized as partial agonism. fda.govnih.gov This has been demonstrated in functional assays such as [35S]GTPγS binding studies, which measure G-protein activation following receptor stimulation. In rat hippocampal membranes, vilazodone acted as a potent 5-HT1A receptor partial agonist with a pEC50 of 8.1 and an intrinsic activity of 0.61 (compared to the full agonist serotonin). nih.gov In Sf9 cells expressing the human 5-HT1A receptor, vilazodone stimulated [35S]GTPγS binding to approximately 70% of the level produced by a full agonist, further confirming its status as a high-efficacy partial agonist. nih.gov
Table 2: Vilazodone Functional Activity Profile
| Assay | Target/Activity | Result |
|---|---|---|
| Serotonin Reuptake Inhibition | SERT Function | IC50 = 0.2 - 1.6 nM |
| [35S]GTPγS Binding | 5-HT1A Receptor Function | pEC50 = 8.1 |
| Intrinsic Activity = 0.61 |
Data compiled from multiple in vitro studies. fda.govpsychiatryinvestigation.orgnih.govacs.org
Investigation of Allosteric and Orthosteric Binding Modes to Serotonin Transporter (In Vitro)
In vitro studies have revealed a complex and unique binding mechanism of vilazodone to the serotonin transporter (SERT). Unlike traditional selective serotonin reuptake inhibitors (SSRIs) that primarily act as competitive inhibitors at the orthosteric binding site (S1), vilazodone exhibits a dual binding mode, interacting with both allosteric and orthosteric sites.
Initial pharmacological studies demonstrated that vilazodone acts as a non-competitive inhibitor of serotonin uptake. This finding suggested that vilazodone might not bind to the central S1 site in a purely competitive manner with serotonin. Further investigations confirmed that vilazodone can bind with high affinity to an allosteric site (S2) located in the extracellular vestibule of SERT. This allosteric binding has a profound effect, as it impedes the dissociation of other ligands, such as [³H]imipramine, from the orthosteric S1 site. The allosteric potency of vilazodone in inhibiting [³H]imipramine dissociation has been measured to be approximately 14 nM.
More recent structural studies have provided a more nuanced understanding of vilazodone's interaction with SERT. It has been shown that in the absence of another orthosteric ligand, vilazodone itself can occupy the S1 site. In this conformation, the molecule extends from the orthosteric S1 site towards the allosteric S2 site. This dual occupancy provides a structural basis for its high affinity and unique pharmacological profile. The interaction involves the arylpiperazine fragment of vilazodone occupying the central S1 site, while the indole (B1671886) fragment extends towards the allosteric S2 site.
Mutagenesis studies have further substantiated these findings. Mutations within the orthosteric S1 site have been shown to affect the binding of classical SSRIs but not vilazodone, supporting the significance of its allosteric interactions. Conversely, mutations in the allosteric binding pocket have been shown to decrease the allosteric potency of vilazodone.
Cryo-electron microscopy (Cryo-EM) has been instrumental in elucidating the structural basis of vilazodone's interaction with the serotonin transporter. Cryo-EM structures of SERT in complex with vilazodone have provided high-resolution insights into its unique binding mode.
One key finding from Cryo-EM studies is the visualization of vilazodone binding to a distinct allosteric pocket within the extracellular vestibule of SERT, particularly when an orthosteric ligand like imipramine (B1671792) is also bound. These structures revealed a unique binding pocket for vilazodone that expands the known boundaries of the extracellular vestibule.
Furthermore, Cryo-EM has also captured the structure of SERT with vilazodone bound in the absence of another orthosteric inhibitor. This structure demonstrated that vilazodone can directly bind to the S1 site and extend towards the allosteric site, revealing a dual-binding mode within a single molecule. This structural evidence helps to reconcile the pharmacological observations of both orthosteric and allosteric effects. The insights gained from Cryo-EM are crucial for understanding the molecular determinants of vilazodone's high affinity and its distinct pharmacological profile compared to other antidepressants.
Comparative In Vitro Pharmacodynamic Profile with Vilazodone
As no in vitro pharmacodynamic data for "Vilazodone methyl ester" could be located, a direct comparative profile with vilazodone cannot be generated. However, the in vitro pharmacodynamic profile of vilazodone itself is well-characterized.
Vilazodone is distinguished by its dual mechanism of action: it is a potent and selective inhibitor of the serotonin transporter (SERT) and a partial agonist at the 5-HT1A receptor. This profile has been confirmed in numerous preclinical in vitro evaluations.
In terms of its interaction with SERT, vilazodone demonstrates high-affinity binding. Inhibition potency studies have shown that vilazodone inhibits [³H]5-HT transport with a Ki value of 1.06 nM, which is approximately five-fold higher than that of the well-known SSRI, S-citalopram (Ki = 5.21 nM). In equilibrium binding inhibition assays, vilazodone displaced [³H]S-citalopram with a Ki of 0.68 nM.
The following table summarizes the comparative in vitro binding affinities of vilazodone and S-citalopram for the serotonin transporter.
| Compound | Assay | Ki (nM) |
| Vilazodone | [³H]5-HT Transport Inhibition | 1.06 |
| S-citalopram | [³H]5-HT Transport Inhibition | 5.21 |
| Vilazodone | [³H]S-citalopram Displacement | 0.68 |
| S-citalopram | [³H]S-citalopram Displacement | 5.13 |
Data sourced from in vitro studies on the serotonin transporter.
Preclinical Metabolic Fate and Stability of Vilazodone Methyl Ester in Vitro and Animal Model Studies
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo persistence of a new chemical entity. These studies typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.
Microsomal Stability Studies Utilizing Human Liver Microsomes (HLM)
Currently, there is no publicly available scientific literature detailing the specific results of in vitro metabolic stability studies of vilazodone (B1662482) methyl ester using human liver microsomes (HLM). Research has primarily focused on the metabolic stability of the parent compound, vilazodone. Studies on vilazodone have shown that it is metabolized by cytochrome P450 enzymes present in HLM, but specific kinetic data (e.g., half-life, intrinsic clearance) for its methyl ester derivative are not reported.
Microsomal Stability Studies Utilizing Rat Liver Microsomes (RLM)
Similar to the findings for HLM, specific data from in vitro metabolic stability studies of vilazodone methyl ester using rat liver microsomes (RLM) are not available in the current body of scientific literature. While studies on vilazodone have been conducted in RLM to understand its metabolic profile, the stability and metabolic fate of the methyl ester derivative have not been specifically elucidated and reported.
Isolated Hepatocyte Incubation Studies
The use of isolated hepatocytes provides a more comprehensive in vitro model for metabolic studies as they contain a wider array of phase I and phase II metabolic enzymes and cofactors. However, there are no published studies that have investigated the metabolic stability of this compound in isolated hepatocyte incubations from any species, including human or rat.
Identification and Structural Elucidation of Metabolites
Identifying the metabolic products of a drug candidate is essential for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites.
Characterization of Hydrolytic Products (e.g., Vilazodone Carboxylic Acid Derivative)
This compound, by its chemical structure, is susceptible to hydrolysis of the methyl ester group to form its corresponding carboxylic acid derivative, which is vilazodone itself. While this hydrolytic conversion is chemically plausible and likely to occur in a biological system, specific preclinical studies confirming and characterizing this as a metabolic pathway for this compound have not been published. The primary focus of existing research has been on the metabolism of vilazodone, which is the anticipated product of this hydrolysis.
Identification of Oxidative and Conjugative Metabolites via LC-MS/MS
Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental in identifying and structuring elucidating drug metabolites. While extensive research has been conducted on the oxidative and conjugative metabolites of vilazodone, identifying numerous metabolic products formed through pathways like hydroxylation, dihydroxylation, and glucuronidation, there is a lack of specific studies that have performed metabolite identification for this compound. Therefore, the oxidative and conjugative metabolic profile of this compound remains uncharacterized in the scientific literature.
Cytochrome P450 (CYP) Isozyme-Mediated Metabolism (In Vitro)
The biotransformation of vilazodone is primarily mediated by the cytochrome P450 (CYP) enzyme system, a critical component of Phase I metabolism. In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isozymes responsible for its metabolic clearance.
Identification of Specific CYP Isozymes Involved in Vilazodone Biotransformation
Research indicates that vilazodone is extensively metabolized, with several CYP isozymes contributing to its breakdown. The primary enzyme responsible for the oxidative metabolism of vilazodone is CYP3A4. nih.govnih.govnih.gov Minor metabolic pathways are handled by CYP2C19 and CYP2D6. nih.govdrugbank.comupol.cz In addition to these primary pathways, some non-CYP-mediated metabolism, potentially involving carboxylesterase, may also occur. upol.cznih.gov The activity of vilazodone is mainly attributed to the parent drug itself, as it has no clinically significant active metabolites. nih.govnih.gov
Interactive Data Table: CYP Isozymes in Vilazodone Metabolism
| CYP Isozyme | Role in Metabolism |
| CYP3A4 | Primary |
| CYP2C19 | Minor |
| CYP2D6 | Minor |
Elucidation of Enzyme Kinetics and Inhibition Profiles
Understanding the interaction of vilazodone with CYP enzymes is crucial for predicting potential drug-drug interactions. Studies have evaluated how inhibitors and inducers of these enzymes affect vilazodone's pharmacokinetics.
Co-administration with strong CYP3A4 inhibitors, such as ketoconazole, has been shown to increase the plasma concentration of vilazodone by approximately 50%. nih.govnih.gov One study observed that in the presence of ketoconazole, the mean area-under-the-curve (AUC) of vilazodone increased by 42% to 51%. nih.gov Conversely, when administered with strong CYP3A4 inducers like carbamazepine, the mean steady-state exposure to vilazodone can decrease by about 45%. nih.gov In vitro assessments have also indicated that vilazodone can act as a moderate inhibitor of CYP2D6 and CYP2C19. nih.gov
Interactive Data Table: Effects of CYP3A4 Modulators on Vilazodone Exposure
| Modulator Type | Example | Effect on Vilazodone Plasma Levels |
| Strong CYP3A4 Inhibitor | Ketoconazole | ~50% Increase nih.gov |
| Strong CYP3A4 Inducer | Carbamazepine | ~45% Decrease nih.gov |
Excretion Pathways of Vilazodone and its Metabolites in Animal Models
Animal models have been essential for characterizing the excretion routes of vilazodone and its various metabolites. These studies typically involve the analysis of urine and feces following administration of the compound.
Urine and Fecal Metabolite Profiling using Advanced Analytical Techniques
In a comprehensive study using Sprague-Dawley rats, the excretion of vilazodone was investigated by collecting urine, feces, and blood samples over a 48-hour period after oral administration. nih.gov The analysis, conducted using ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF/MS/MS), identified a total of twelve metabolites (M1-M12). nih.gov
Interactive Data Table: Vilazodone Metabolite Distribution in Sprague-Dawley Rats
| Matrix | Key Findings |
| Urine | Majority of the 12 identified metabolites were observed here. nih.gov |
| Feces | Fewer metabolites present compared to urine. nih.gov |
| Plasma | Fewest metabolites detected. nih.gov |
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of Vilazodone Methyl Ester and Its Analogues
Influence of the Ester Group on Receptor Binding and Functional Efficacy
The replacement of the carboxamide in vilazodone (B1662482) with a methyl ester introduces significant changes in the molecule's electronic and steric properties, which can profoundly impact its interaction with the serotonin (B10506) transporter (SERT) and the 5-HT1A receptor.
Comprehensive Comparative Analysis with Vilazodone (Amide Analogue)
While direct, comprehensive comparative studies detailing the receptor binding and functional efficacy of vilazodone methyl ester are not extensively available in peer-reviewed literature, we can infer potential differences based on the fundamental principles of medicinal chemistry. The amide group in vilazodone is capable of acting as both a hydrogen bond donor and acceptor, which are crucial interactions for ligand-receptor binding. nih.gov In contrast, the methyl ester can only act as a hydrogen bond acceptor. This difference is expected to alter the binding affinity and functional activity at both SERT and the 5-HT1A receptor.
Computational modeling and molecular dynamics simulations have elucidated the binding mode of vilazodone, highlighting key interactions within the binding pockets of its target receptors. rsc.org For the 5-HT1A receptor, specific residues have been identified as critical for the binding of vilazodone and its analogues. rsc.org The amide moiety of vilazodone is likely to form crucial hydrogen bonds that contribute to its high affinity. The substitution with a methyl ester would disrupt these specific hydrogen bond donor interactions, potentially leading to a decrease in binding affinity.
Similarly, at the serotonin transporter, the benzofuran (B130515) carboxamide portion of vilazodone is integral to its binding. nih.gov Deconstruction of the vilazodone molecule has shown that while the indole (B1671886) fragment is a key determinant for high affinity to SERT, the benzofuran moiety also plays a significant role. nih.gov The alteration from an amide to an ester would change the electronic distribution and hydrogen bonding capacity of this part of the molecule, likely affecting its interaction with the transporter.
| Compound | Functional Group | Potential Hydrogen Bonding | Expected Impact on Receptor Affinity |
| Vilazodone | Amide (-CONH2) | Donor and Acceptor | High affinity due to established interactions |
| This compound | Ester (-COOCH3) | Acceptor only | Potentially lower affinity due to loss of H-bond donor capability |
Examination of Stereochemical and Conformational Effects on Binding
While specific studies on the stereochemical and conformational effects of the methyl ester of vilazodone are lacking, research on related 3-aminochroman derivatives as dual 5-HT1A receptor and SERT ligands has shown that stereochemistry at certain positions is crucial for functional activity. acs.org Although vilazodone itself is achiral, the conformational flexibility of the molecule is a key aspect of its binding. Any modification that restricts or alters this flexibility, such as the change from an amide to an ester, could impact receptor binding and efficacy.
Role of the Methyl Moiety in Metabolic Stability and Biotransformation Pathways
The metabolic fate of a drug is a critical determinant of its therapeutic utility. The substitution of the amide in vilazodone with a methyl ester introduces a new site for metabolic attack, primarily through hydrolysis by esterases.
Vilazodone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, with minor contributions from CYP2C19 and CYP2D6. nih.govdrugbank.comresearchgate.netreallifepharmacology.com The activity of vilazodone is mainly attributed to the parent drug, as it has no clear active metabolites. nih.gov The major metabolic pathways for vilazodone include hydroxylation, dealkylation, and oxidative deamination. nih.gov One of the main metabolites identified in humans is the carboxylic acid derivative (M10), which results from the hydrolysis of the amide group, although this is not the primary metabolic route. researchgate.net
Correlation of Ester Hydrolysis Rate with Overall Metabolic Fate
The hydrolysis of this compound would yield the corresponding carboxylic acid metabolite, the same M10 metabolite that can be formed from vilazodone, and methanol (B129727). The rate of this hydrolysis would directly influence the plasma concentration and half-life of the active methyl ester compound. A rapid hydrolysis would lead to a short duration of action, potentially rendering the compound less effective as a therapeutic agent unless the resulting carboxylic acid metabolite retains significant pharmacological activity.
Exploration of Alkyl Chain Length Variations and Their Impact on SMR
Varying the alkyl chain length of the ester group (e.g., from methyl to ethyl, propyl, etc.) is a common strategy in medicinal chemistry to modulate the metabolic stability and pharmacokinetic properties of a drug. Generally, the rate of enzymatic hydrolysis of esters can be influenced by the size and nature of the alkyl group.
While specific studies on vilazodone ester analogues with varying alkyl chain lengths are not available, research on other classes of drugs has shown that increasing the carbon chain length of the ester moiety can affect stability in the presence of biological enzymes. alquds.edu For instance, in a series of oxprenolol (B1678068) esters, the stability was found to be dependent on the alkyl chain length. alquds.edu A similar principle could apply to vilazodone esters, where a systematic variation of the alkyl group could be used to fine-tune the rate of hydrolysis and, consequently, the pharmacokinetic profile.
| Ester Analogue | Alkyl Chain | Potential Impact on Hydrolysis Rate |
| This compound | Methyl | Baseline rate |
| Vilazodone Ethyl Ester | Ethyl | May have a different hydrolysis rate compared to methyl ester |
| Vilazodone Propyl Ester | Propyl | Further modulation of hydrolysis rate |
Rational Design and Synthesis of this compound Analogues to Probe SAR/SMR
The rational design and synthesis of analogues are fundamental to understanding SAR and SMR. While the literature does not describe the specific rational design of this compound for SAR/SMR studies, the synthesis of vilazodone and its intermediates is well-documented, providing a foundation for the creation of such analogues. dntb.gov.uaresearchgate.netgoogle.comsemanticscholar.org
The synthesis of vilazodone typically involves the coupling of a 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate with a 5-(piperazin-1-yl)benzofuran-2-carboxamide (B143904) or a corresponding ester derivative. researchgate.net To synthesize this compound analogues, the 5-(piperazin-1-yl)benzofuran-2-carboxamide intermediate could be replaced with the corresponding 5-(piperazin-1-yl)benzofuran-2-carboxylate methyl ester.
Furthermore, the design of hybrid molecules incorporating the vilazodone scaffold has been explored. For instance, vilazodone-tacrine hybrids have been designed and synthesized as multi-target ligands, demonstrating that the vilazodone structure is amenable to significant modification while retaining activity at its primary targets. researchgate.netnih.gov This suggests that the synthesis of a series of vilazodone ester analogues with varying alkyl chains is a feasible strategy to systematically probe the SAR and SMR of this chemical class. Such studies would be invaluable in elucidating the precise role of the ester functionality and could lead to the development of new vilazodone-based therapeutics with improved pharmacokinetic and pharmacodynamic properties.
Systematic Substituent Effects on the Indole and Benzofuran Moieties
Systematic deconstruction of the vilazodone molecule has provided significant insights into the roles of the terminal indole and benzofuran rings in its interaction with the serotonin transporter (SERT). nih.gov Research involving the synthesis and evaluation of molecular fragments of vilazodone has demonstrated that the indole moiety is a key determinant for high-affinity binding to SERT. nih.govresearchgate.net
In one such study, vilazodone was dissected into two series of fragments: one retaining the benzofuran and piperazine (B1678402) components, and the other based on the indole nucleus. The findings revealed that indole-based fragments were potent SERT inhibitors, while the benzofuran-piperazine derivatives exhibited significantly lower potency for 5-HT uptake inhibition. nih.gov For instance, an analogue combining the indole and piperazine moieties (CDV-3-1) displayed a high affinity for SERT, with an IC50 value of 2.2 nM, which is comparable to that of vilazodone itself. nih.gov Conversely, benzofuran derivatives that lacked the terminal indole group saw their affinity for SERT decrease by several orders of magnitude, with IC50 values in the micromolar range. nih.gov
Table 1: SERT Inhibition Potency of Vilazodone Fragments
Compound Description SERT IC50 (nM) Vilazodone Parent Compound ~1.0 CDV-3-1 Indole + Piperazine 2.2 CDV-2-81 Indole-based fragment 21.6 CDV-3-2 Indole-based fragment 35.2 CDV-2-26 Benzofuran-piperazine fragment with n-butyl linker >1000 CDV-2-32 Benzofuran-piperazine fragment with n-butylbenzene linker >1000
Modifications of the Piperazine Linker and Their Pharmacological Implications
The piperazine ring serves as a central linker in the vilazodone molecule and is a common scaffold in many centrally acting agents due to its ability to be modified and influence a compound's physicochemical and pharmacological properties. The two nitrogen atoms within the piperazine ring can impact solubility and bioavailability. researchgate.net
In vilazodone analogues, the protonatable nitrogen of the piperazine ring has been shown to be important for SERT inhibition potency. nih.gov The combination of the piperazine with the indole moiety results in a significant increase in inhibitory activity, suggesting that the basic nitrogen of the piperazine may form crucial ionic or hydrogen bond interactions within the SERT binding site. nih.gov
Furthermore, modifications to the piperazine linker can modulate a compound's selectivity profile. The versatile nature of the piperazine core allows for the introduction of various substituents, which can fine-tune the interaction with different receptors. This is a key consideration in the design of dual-acting ligands like vilazodone, where the linker's length and flexibility can influence the simultaneous binding to both SERT and the 5-HT1A receptor. The structure of the piperazine linker is therefore a critical element in achieving the desired balance of activities for multi-target ligands. researchgate.net
Computational Chemistry and Molecular Modeling for Predictive Analysis and Mechanistic Insights
Computational approaches have become indispensable tools in the study of vilazodone and its analogues, providing predictive analysis and deep mechanistic insights into their interactions with biological targets. These methods complement experimental data and guide the rational design of new compounds with improved pharmacological profiles.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules. researchgate.net These calculations can determine a range of electronic properties, including the distribution of electron density, electrostatic potential maps, and the energies of molecular orbitals (e.g., HOMO and LUMO). aps.orgdntb.gov.ua For vilazodone and its analogues, these properties are fundamental to understanding their reactivity and how they interact with their biological targets at a sub-atomic level.
For example, the calculation of electrostatic potential maps can reveal regions of the molecule that are electron-rich or electron-poor, which in turn can predict the sites of non-covalent interactions, such as hydrogen bonds and electrostatic interactions with amino acid residues in the binding pockets of SERT and 5-HT1A receptors. Furthermore, understanding the electronic properties can shed light on phenomena such as photoinduced electron transfer (PET), which can be relevant for the development of analytical methods for these compounds. nih.gov While specific quantum chemical studies on vilazodone are not extensively reported in the literature, the application of these methods provides a theoretical framework for rationalizing the observed structure-activity relationships.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For dual-acting ligands like vilazodone, pharmacophore models are developed to capture the key features required for both SERT inhibition and 5-HT1A receptor agonism. nih.gov
These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively ionizable groups. For vilazodone, a pharmacophore model would likely include features corresponding to the indole ring, the basic nitrogen of the piperazine, and the benzofuran system. nih.gov By identifying these key features and their spatial relationships, medicinal chemists can design new analogues that fit the pharmacophore model, with the aim of optimizing affinity, selectivity, and pharmacokinetic properties. nih.gov The N-aryl/heteroaryl piperazine moiety, for instance, is a recognized pharmacophore element that can impart desirable pharmacological properties for binding to serotonin receptors. nih.gov
Molecular Docking and Dynamics Simulations to Elucidate Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations have been extensively used to investigate the binding of vilazodone and its analogues to the human serotonin transporter (hSERT). rsc.org These studies have provided detailed pictures of the binding poses and the specific molecular interactions that stabilize the ligand-receptor complex.
Docking studies have suggested that vilazodone adopts a linear pose within the hSERT binding pocket. Its arylpiperazine fragment is predicted to occupy the central (S1) binding site, where it interacts with key residues such as Tyr95, Asp98, Ile172, Tyr176, Phe335, Phe341, Ser438, and Thr439. rsc.org The indole fragment of vilazodone extends from the S1 site towards the allosteric (S2) site, where it can interact with an ionic switch formed by residues Arg104 and Glu403. rsc.org
However, other studies combining cryo-electron microscopy and MD simulations have suggested that vilazodone can also act as a non-competitive, allosteric inhibitor of SERT. nih.gov In this binding mode, vilazodone is proposed to bind to a unique pocket in the extracellular vestibule, where it engages in hydrophobic interactions with residues such as Tyr495, Phe556, and Tyr579. The protonatable nitrogen of the piperazine ring is suggested to form a salt bridge with Glu494 in this allosteric site. nih.gov
These computational studies have been instrumental in rationalizing the complex pharmacology of vilazodone and provide a valuable framework for the discovery of novel antidepressants with similar dual-acting mechanisms. rsc.org
Table 2: Key Interacting Residues of Vilazodone with hSERT from Computational Studies
Binding Site Interacting Residues Type of Interaction Central (S1) Site Tyr95 Hydrophobic Asp98 Ionic/Hydrogen Bond Ile172 Hydrophobic Tyr176 Hydrophobic Phe335 Hydrophobic Phe341 Hydrophobic Ser438 Hydrogen Bond Thr439 Hydrogen Bond S1-S2 Interface Arg104 Ionic Glu403 Ionic Allosteric (S2) Site Glu494 Salt Bridge with Piperazine Tyr495 Hydrophobic Phe556 Hydrophobic Ser559 Hydrophobic Tyr579 Hydrophobic
Advanced Research Avenues and Future Directions for Vilazodone Methyl Ester
Utilization of Vilazodone (B1662482) Methyl Ester as a Chemical Probe in Serotonin (B10506) System Research
Vilazodone is characterized by its dual mechanism of action: it is a potent selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. nih.govpsychiatryinvestigation.orgnih.gov This unique pharmacological profile makes its derivatives, such as the methyl ester, valuable tools for dissecting the complexities of the serotonin neurotransmitter system.
As a chemical probe, vilazodone methyl ester could be employed to investigate the structural and functional nuances of the serotonin transporter (SERT) and 5-HT1A receptors. By modifying the parent compound's carboxyl group to a methyl ester, researchers can study how this alteration affects binding affinity, selectivity, and functional activity at these targets. Such studies are crucial for understanding the specific molecular interactions that govern the dual activity of this class of compounds. rsc.org For instance, comparative binding assays could elucidate the role of the terminal functional group in receptor engagement. In preclinical animal models, vilazodone has been shown to increase serotonin levels in the cortex and hippocampus more effectively than some other SSRIs, a property that could be further explored using the methyl ester derivative to probe regional differences in serotonin dynamics. nih.gov
Below is a table summarizing the binding affinities of the parent compound, vilazodone, to key neurotransmitter transporters and receptors, providing a baseline against which this compound's properties could be compared.
| Target | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin Transporter (SERT) | 0.1 |
| 5-HT1A Receptor | 2.1 |
| Norepinephrine (B1679862) Transporter (NET) | 56 |
| Dopamine (B1211576) Transporter (DAT) | 37 |
Data sourced from Psychiatry Investigation. psychiatryinvestigation.org
The use of this compound in in-vitro electrophysiology or cell-based signaling assays could further clarify the downstream effects of SERT inhibition and 5-HT1A partial agonism. nih.gov These investigations would contribute to a more detailed map of serotonergic pathways and could help in the rational design of future compounds with tailored activities. rsc.org
Development of Novel Biosensors and Advanced Bioanalytical Tools for this compound Detection
The ability to accurately and sensitively detect vilazodone and its derivatives in biological matrices is essential for pharmacokinetic and metabolic studies. Current methods for vilazodone quantification predominantly rely on liquid chromatography with tandem mass spectrometry (LC-MS/MS). socialresearchfoundation.comresearchgate.netscispace.com These bioanalytical methods are highly sensitive, with established linearity ranges capable of detecting concentrations from 0.300 ng/mL to 300.000 ng/mL in human plasma. scispace.comresearchgate.net
| Parameter | LC-MS/MS Method Details for Vilazodone |
|---|---|
| Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Vilazodone D8 |
| Linearity Range | 0.300 ng/mL to 300.000 ng/mL |
| Extraction Method | Liquid-Liquid Extraction (e.g., Methyl-t-Butyl Ether: Dichloromethane) |
| Biological Matrix | Human Plasma, Rat Plasma, Saliva, Urine |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data compiled from multiple bioanalytical studies. socialresearchfoundation.comresearchgate.netresearchgate.netdigitellinc.com
While robust, these methods require significant sample preparation and laboratory infrastructure. A future direction of research is the development of novel biosensors for the real-time, continuous monitoring of this compound. researchgate.net Technologies such as electrochemical sensors, optical biosensors (e.g., using surface plasmon resonance), and aptamer-based sensors could be explored. mdpi.comresearchgate.net These tools could offer rapid detection with minimal sample processing, making them suitable for high-throughput applications and potentially for in-vivo monitoring. mdpi.com The development of such biosensors would require the generation of specific recognition elements, like monoclonal antibodies or synthetic aptamers, that can bind to this compound with high specificity and affinity. These advanced bioanalytical tools would be invaluable for detailed pharmacokinetic profiling and for studying drug-target engagement in living systems. researchgate.net
Exploration of this compound as a Precursor for Radiosynthetic Labeling for Preclinical Imaging Studies
Preclinical imaging techniques, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools for visualizing and quantifying biological processes in vivo. These techniques require radiolabeled tracers that bind to specific targets in the brain. This compound is an excellent candidate for use as a precursor in the synthesis of such radiotracers.
The structure of this compound offers several potential sites for the introduction of a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclide. researchgate.net For example, the methyl group of the ester could be synthesized using [¹¹C]methyl iodide or [¹¹C]methyl triflate, creating a PET tracer to study the distribution and kinetics of the compound non-invasively. Alternatively, other positions on the vilazodone scaffold could be modified for labeling with Fluorine-18, which has a longer half-life suitable for more complex imaging protocols.
A radiolabeled version of this compound would allow researchers to:
Visualize the brain distribution and regional concentration of the tracer.
Quantify the engagement and occupancy of SERT and 5-HT1A receptors in real-time.
Study the pharmacokinetics of the compound directly within the central nervous system.
Investigate how disease states or other drugs affect the binding of the tracer to its targets.
| Isotope | Half-life | Imaging Modality | Potential Labeling Strategy |
|---|---|---|---|
| Carbon-11 (¹¹C) | 20.4 minutes | PET | Labeling of the ester methyl group using [¹¹C]methyl iodide. |
| Fluorine-18 (¹⁸F) | 109.8 minutes | PET | Introduction of a fluoroethyl or fluoropropyl group at a suitable position. |
| Iodine-123 (¹²³I) | 13.2 hours | SPECT | Radioiodination of an activated aromatic ring on the scaffold. |
The development of such a radiotracer would provide an invaluable tool for preclinical research, bridging the gap between in-vitro pharmacology and in-vivo drug action.
Methodological Advancements in High-Throughput Screening for this compound Derivatives in Drug Discovery Pipelines
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against biological targets. princeton.edu The vilazodone scaffold, with its proven dual activity, serves as an excellent starting point for the discovery of new chemical entities. This compound can be utilized as a foundational structure for creating a focused library of novel derivatives.
Methodological advancements would involve developing and optimizing robust HTS assays specifically for dual-action compounds. This could include:
Multiplexed Assays: Designing cell-based assays that can simultaneously measure SERT inhibition (e.g., via a fluorescent substrate uptake assay) and 5-HT1A receptor activation (e.g., via a reporter gene or second messenger assay) in the same well.
Fragment-Based Screening: Using the this compound structure to guide the screening of smaller chemical fragments that bind to either SERT or the 5-HT1A receptor, with subsequent linking of promising fragments.
Computational and In-Silico Screening: Employing molecular modeling and virtual docking studies to screen virtual libraries of this compound analogues against the crystal structures or homology models of SERT and 5-HT1A receptors. rsc.orgnih.gov This approach helps prioritize which derivatives to synthesize and test, making the discovery pipeline more efficient.
The goal of such HTS campaigns would be to identify derivatives with improved pharmacological properties, such as enhanced potency, greater selectivity over other receptors, or optimized pharmacokinetic profiles.
| Step | Description | Key Technology/Method |
|---|---|---|
| 1. Library Generation | Synthesis of a diverse library of chemical analogues based on the this compound scaffold. | Combinatorial Chemistry, Parallel Synthesis |
| 2. Primary HTS | Rapid screening of the library against SERT and 5-HT1A targets. | Multiplexed Cell-Based Assays, Radioligand Binding Assays |
| 3. Hit Confirmation | Re-testing of initial "hits" to confirm activity and rule out false positives. | Dose-Response Curves |
| 4. Secondary Assays | Characterization of confirmed hits for selectivity, mechanism of action, and off-target effects. | Selectivity Panels, Functional Assays |
| 5. Lead Optimization | Medicinal chemistry efforts to improve the properties of the most promising compounds. | Structure-Activity Relationship (SAR) Studies |
By leveraging these advanced HTS methodologies, this compound can serve as a critical component in the pipeline for discovering the next generation of serotonergic agents.
Q & A
Basic Research Questions
Q. What preclinical evidence supports Vilazodone’s dual mechanism of action (SERT inhibition and 5-HT1A agonism) in MDD treatment?
- Methodological Answer : Preclinical studies utilize in vivo rodent models (e.g., forced swim test) to assess antidepressant-like effects, combined with ex vivo receptor binding assays (e.g., radioligand displacement for SERT and 5-HT1A receptors). Dose-response curves and pharmacokinetic profiling in animal plasma and brain tissue are critical to validate target engagement . Clinical hypotheses are then derived from these models, though direct comparative trials with SSRIs remain limited .
Q. How is Vilazodone’s efficacy and safety profile established in MDD clinical trials?
- Methodological Answer : Efficacy is assessed via randomized, double-blind, placebo-controlled trials (RCTs) using standardized scales like the Montgomery–Åsberg Depression Rating Scale (MADRS). Meta-analyses (e.g., pooling five RCTs with 2,393 participants) employ fixed-effects models to calculate pooled effect sizes (Cohen’s d) and heterogeneity metrics (I²). Safety analyses focus on treatment-emergent adverse events (TEAEs), with diarrhea and nausea as frequent but tolerable events (incidence: ~28% vs. 9% placebo) .
Q. What analytical techniques are used to characterize Vilazodone methyl ester as a process impurity?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) identifies and quantifies this compound (Impurity B, MW: 470.56 g/mol). Structural elucidation relies on fragmentation patterns and comparison with synthetic reference standards. Regulatory guidelines (e.g., ICH Q3A) mandate impurity profiling at ≥0.1% thresholds during API synthesis .
Advanced Research Questions
Q. How can contradictory findings in Vilazodone vs. Escitalopram efficacy studies be resolved methodologically?
- Methodological Answer : Contradictions (e.g., HAM-D score reductions favoring Vilazodone in some studies but Escitalopram in others) require sensitivity analyses to assess confounding variables (e.g., baseline severity, comorbidities). Network meta-analyses (NMAs) with surface under the cumulative ranking curve (SUCRA) scores and subgroup analyses (e.g., by age or treatment duration) clarify comparative efficacy. Standardizing outcome measures (e.g., HAM-D-17 vs. MADRS) minimizes heterogeneity .
Q. What experimental design optimizes this compound synthesis yield in transesterification reactions?
- Methodological Answer : Taguchi orthogonal arrays (L9 design) screen parameters like catalyst concentration (0.5–1.5 wt%), alcohol-to-oil molar ratio (1:6–1:12), and temperature (40–60°C). Signal-to-noise (S/N) ratios ("larger-the-better") and ANOVA identify catalyst concentration as the most influential factor (77.6% contribution). Validation under optimal conditions (1.5 wt% KOH, 60°C) achieves 96.7% yield .
Q. How should suicidal ideation risk be statistically analyzed in Vilazodone trials?
- Methodological Answer : Columbia-Suicide Severity Rating Scale (C-SSRS) data are analyzed via shift tables (no ideation at baseline → emergent ideation). Incidence rates are compared using Fisher’s exact test due to low event rates (<1%). Meta-analyses pool data across trials (e.g., 2,233 MDD patients) to calculate risk ratios (RR) with 95% confidence intervals, adjusting for study duration and dosing .
Q. What regulatory considerations influence Vilazodone trial design for FDA approval?
- Methodological Answer : FDA review processes prioritize primary endpoint robustness (e.g., MADRS change from baseline) and safety monitoring (e.g., sexual dysfunction, a TEAE in ~4% of patients). Post-hoc analyses of long-term data (e.g., 52-week open-label extensions) assess relapse prevention. Sponsor-FDA correspondence (e.g., on suicidality monitoring protocols) is critical for trial protocol alignment .
Methodological Framework for Mixed-Methods Research
Q. How can mixed-methods approaches integrate pharmacokinetic (PK) and patient-reported outcomes (PROs) in Vilazodone studies?
- Quantitative Question : "Does Vilazodone’s plasma concentration (AUC₀–₂₄) correlate with MADRS score improvement at Week 8?" (Analyzed via linear regression).
- Qualitative Question : "How do patients perceive Vilazodone’s tolerability compared to prior antidepressants?" (Thematic analysis of semi-structured interviews).
- Design : Convergent parallel design where PK data and PROs are collected simultaneously, with triangulation to identify discordance (e.g., high efficacy but poor subjective tolerability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
